1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a benzo[d][1,3]dioxole moiety, a thiazolo[4,5-d]pyrimidine core, and a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and therapeutic applications.
Preparation Methods
The synthesis of 1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This step involves the reaction of piperonal with appropriate reagents to form the benzo[d][1,3]dioxole structure.
Construction of the thiazolo[4,5-d]pyrimidine core: This involves the cyclization of suitable precursors under specific conditions to form the thiazolo[4,5-d]pyrimidine ring system.
Attachment of the piperidine ring: The piperidine ring is introduced through a series of reactions, including amination and cyclization.
Final coupling and functionalization: The final step involves coupling the intermediate compounds and introducing the cyclopropyl group to obtain the target compound.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to improve yield, purity, and scalability.
Chemical Reactions Analysis
1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.
Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs and therapeutic agents.
Industrial Applications: It may have applications in the synthesis of other complex organic molecules and as a precursor for the development of novel materials.
Mechanism of Action
The mechanism of action of 1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to specific receptors or enzymes: This binding can modulate the activity of these targets, leading to various biological effects.
Inhibit or activate signaling pathways: The compound can influence key signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Induce cellular responses: These responses can include changes in gene expression, protein synthesis, and cellular metabolism.
Comparison with Similar Compounds
1-(6-{[(2H-1,3-benzodioxol-5-yl)carbamoyl]methyl}-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)-N-cyclopropylpiperidine-3-carboxamide can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the benzo[d][1,3]dioxole moiety and may have similar biological activities.
Thiazolo[4,5-d]pyrimidine derivatives: Compounds with this core structure may exhibit similar pharmacological properties.
Piperidine derivatives: These compounds can have similar chemical reactivity and biological effects.
The uniqueness of this compound lies in its combination of these functional groups, which may result in distinct biological activities and therapeutic potential.
Properties
IUPAC Name |
1-[6-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]-N-cyclopropylpiperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O5S/c30-18(25-15-5-6-16-17(8-15)34-12-33-16)10-29-11-24-20-19(22(29)32)35-23(27-20)28-7-1-2-13(9-28)21(31)26-14-3-4-14/h5-6,8,11,13-14H,1-4,7,9-10,12H2,(H,25,30)(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKAGOCPXQKFEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC5=C(C=C4)OCO5)C(=O)NC6CC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.